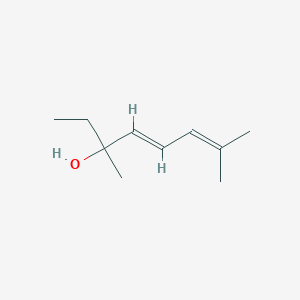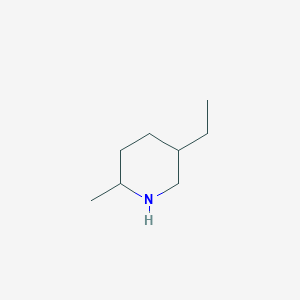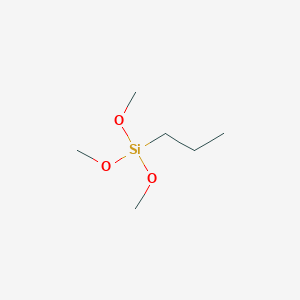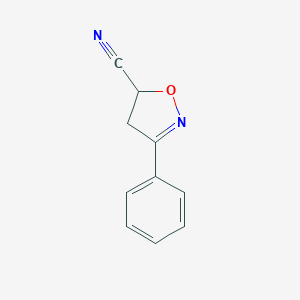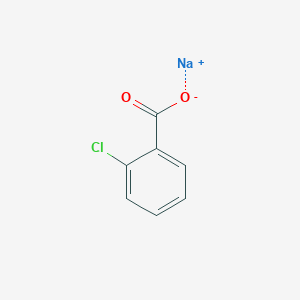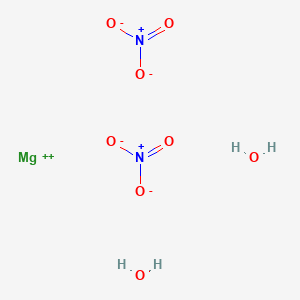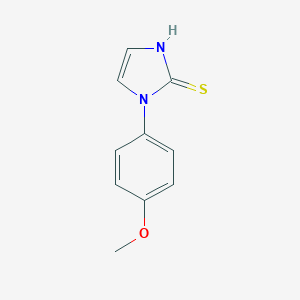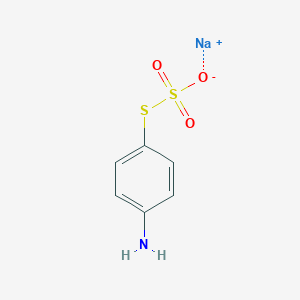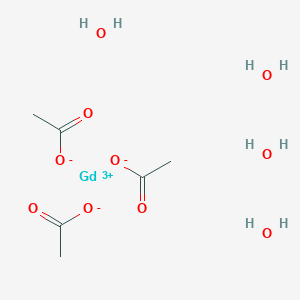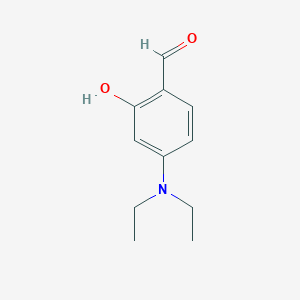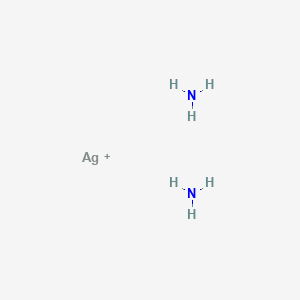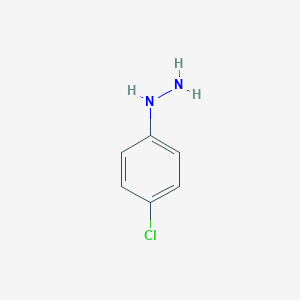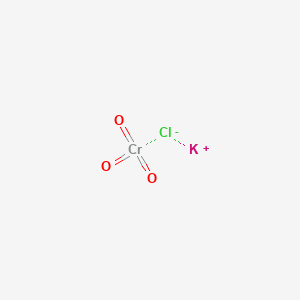
Potassium chlorotrioxochromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium chlorotrioxochromate is an inorganic compound with the chemical formula KCrO₃Cl. It is also known as potassium chlorochromate. This compound is a water-soluble orange-red crystal or crystalline powder. It is primarily used as an oxidizing agent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium chlorotrioxochromate is typically synthesized by reacting potassium dichromate with hydrochloric acid. The reaction proceeds as follows:
2K2Cr2O7+6HCl→2KCrO3Cl+3Cl2+3H2O
In this reaction, potassium dichromate reacts with hydrochloric acid to produce this compound, chlorine gas, and water. The reaction is usually carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reactants and products due to the toxic nature of the compound and the release of chlorine gas.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium chlorotrioxochromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation of Alcohols: this compound is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an acidic medium.
Oxidation of Aldehydes: It can further oxidize aldehydes to carboxylic acids under controlled conditions.
Major Products Formed
From Alcohols: Aldehydes and ketones
From Aldehydes: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
Potassium chlorotrioxochromate has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis. It helps in the preparation of various carbonyl compounds from alcohols and aldehydes.
Biology: It is used in biochemical studies to understand oxidation processes and the role of oxidizing agents in biological systems.
Medicine: Research involving this compound focuses on its potential use in drug synthesis and the development of new therapeutic agents.
Industry: It is used in the manufacturing of fine chemicals and in processes requiring strong oxidizing agents.
Wirkmechanismus
The mechanism by which potassium chlorotrioxochromate exerts its effects involves the transfer of oxygen atoms to the substrate being oxidized. The chromium in the compound undergoes a change in oxidation state, facilitating the oxidation of the substrate. The molecular targets include various functional groups in organic molecules, such as hydroxyl groups in alcohols and aldehyde groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
Uniqueness
Potassium chlorotrioxochromate is unique due to its specific oxidation properties and the nature of the products formed. Unlike potassium dichromate and potassium permanganate, which are also strong oxidizing agents, this compound is particularly effective in oxidizing alcohols to aldehydes and ketones without over-oxidizing them to carboxylic acids. This selective oxidation makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
16037-50-6 |
|---|---|
Molekularformel |
ClCrKO3 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
potassium;trioxochromium;chloride |
InChI |
InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1 |
InChI-Schlüssel |
PEBPTQFCMJWPGZ-UHFFFAOYSA-M |
SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
Isomerische SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
Kanonische SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
Key on ui other cas no. |
16037-50-6 |
Piktogramme |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
chlorotrioxochromic acid potassium chlorochromate potassium chlorotrioxochromate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine](/img/structure/B92999.png)
